molecular formula C12H13IO4 B1629265 Diethyl 4-iodobenzene-1,2-dicarboxylate CAS No. 67193-51-5

Diethyl 4-iodobenzene-1,2-dicarboxylate

Cat. No.: B1629265
CAS No.: 67193-51-5
M. Wt: 348.13 g/mol
InChI Key: CBNTVAPAZMHCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-iodobenzene-1,2-dicarboxylate is an aromatic dicarboxylate ester characterized by two ethyl ester groups at the 1- and 2-positions of a benzene ring and an iodine substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck reactions) due to the iodine atom’s role as a leaving group. Its structure combines the electron-withdrawing effects of the ester groups with the steric and electronic influence of the iodine substituent, making it distinct from other benzene dicarboxylate derivatives.

Properties

CAS No.

67193-51-5

Molecular Formula

C12H13IO4

Molecular Weight

348.13 g/mol

IUPAC Name

diethyl 4-iodobenzene-1,2-dicarboxylate

InChI

InChI=1S/C12H13IO4/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h5-7H,3-4H2,1-2H3

InChI Key

CBNTVAPAZMHCRS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=C(C=C1)I)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)I)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Diethyl Benzene-1,2-dicarboxylate Derivatives

The iodine substituent in Diethyl 4-iodobenzene-1,2-dicarboxylate differentiates it from other diethyl benzene-1,2-dicarboxylates with alternative substituents. Key examples include:

Compound Name Substituent Molecular Weight (g/mol) Key Applications/Properties Reference
Diethyl phthalate (DEP) None 222.24 Plasticizer, photosensitizer in degradation
Diethyl 4-methoxybenzene-1,2-dicarboxylate 4-OCH₃ 252.26 Solubility enhancer, intermediate in synthesis
Diethyl 4-chlorobenzene-1,2-dicarboxylate 4-Cl 257.70 Electrophilic substitution reactions
This compound 4-I 374.14 Cross-coupling reactions, medicinal chemistry

Key Observations :

  • The iodine atom enhances reactivity in metal-catalyzed reactions compared to Cl or OCH₃ substituents.

Hydrazine-1,2-dicarboxylate Derivatives

Diethyl hydrazine-1,2-dicarboxylate and its derivatives share the same ester backbone but incorporate hydrazine moieties. These compounds are critical in heterocyclic synthesis:

Compound Name (Example) Substituent Yield (%) Molecular Weight (g/mol) Application Reference
Diethyl hydrazine-1,2-dicarboxylate None 37–91 174.15 Precursor for indole cannabinoids
Diethyl 1-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl hydrazine-1,2-dicarboxylate 4-Cl, imidazo-pyridine 68 401.16 Antimicrobial agents
This compound 4-I, benzene ring N/A 374.14 Cross-coupling reactions

Key Observations :

  • Hydrazine derivatives often require multiple purification steps due to byproducts like diethyl hydrazine-1,2-dicarboxylate .
  • The iodine-substituted benzene derivative is more stable under oxidative conditions compared to hydrazine-linked analogs.

Alicyclic Dicarboxylates

Cyclohexene and cyclopentene dicarboxylates differ in ring structure and reactivity:

Compound Name Ring Structure Key Reactions Applications Reference
Diethyl cyclohex-1-ene-1,2-dicarboxylate Cyclohexene Oxidation, Diels-Alder Polymer synthesis, electron donors
Diethyl cyclopent-1-ene-1,2-dicarboxylate Cyclopentene Transesterification Drug development intermediates
This compound Benzene Cross-coupling, substitution Medicinal chemistry, catalysis

Key Observations :

  • Alicyclic esters (e.g., cyclohexene) are preferred in polymer synthesis due to their electron-donating properties .
  • The aromatic iodine derivative is more reactive in electrophilic substitutions compared to alicyclic analogs.

Heterocyclic Dicarboxylates

Indolizine and pyridazine derivatives highlight the role of heterocycles in bioactivity:

Compound Name Heterocycle IC₅₀ (COX-2 Inhibition, µM) Key Interactions Reference
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate Indolizine 5.84 Hydrophobic binding
Diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate Pyridazine N/A Antimicrobial activity
This compound Benzene N/A Cross-coupling

Key Observations :

  • Indolizine derivatives exhibit potent COX-2 inhibition due to hydrophobic interactions .
  • The iodine-substituted benzene derivative lacks direct bioactivity data but is pivotal in synthesizing bioactive heterocycles.

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